(Z)-3-((6-hydroxy-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Description
Properties
IUPAC Name |
11-[[(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-7-yl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-34-20-7-5-17(6-8-20)12-25-27(33)21-9-10-24(31)22(28(21)35-25)16-29-13-18-11-19(15-29)23-3-2-4-26(32)30(23)14-18/h2-10,12,18-19,31H,11,13-16H2,1H3/b25-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRLGEGOMYIAEI-ROTLSHHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CC5CC(C4)C6=CC=CC(=O)N6C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CC5CC(C4)C6=CC=CC(=O)N6C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound under consideration, with the systematic name (Z)-3-((6-hydroxy-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one (CAS Number: 1049123-16-1), is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activities based on various studies and research findings.
The molecular formula of this compound is with a molecular weight of 470.5 g/mol. The structure includes multiple functional groups that may contribute to its biological effects.
Biological Activity Overview
Research indicates that derivatives of similar structures exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. Here we summarize findings relevant to the compound .
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to the target molecule:
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory activity:
- Cytokine Modulation :
Antimicrobial Activity
The antimicrobial properties have also been assessed:
- Bacterial Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Cytotoxicity against SW620, PC-3, NCI-H23; enhanced caspase activation |
| Anti-inflammatory | Modulation of IL-6 and TNF-α release |
| Antimicrobial | Effective against various bacterial strains; MIC lower than ampicillin |
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Heterocycles containing benzofuran derivatives have been shown to possess significant antimicrobial properties. Studies have demonstrated that related compounds exhibit effectiveness against various bacterial strains comparable to established antibiotics .
- Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammation by inhibiting relevant pathways involved in the inflammatory response. The anti-inflammatory properties are often attributed to the modulation of cytokine production and other inflammatory mediators .
- Anticancer Potential : Certain derivatives within this chemical class have been investigated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms of action including cell cycle arrest and modulation of signaling pathways .
Applications in Drug Development
The compound's unique structure makes it a candidate for further exploration in drug development:
Lead Compound for Antimicrobial Agents
Given its promising antimicrobial activity, this compound can serve as a lead structure for developing new antibiotics. Modifications to enhance potency and reduce toxicity could lead to novel therapeutic agents against resistant bacterial strains.
Anti-inflammatory Drugs
The anti-inflammatory properties suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Further studies could elucidate its mechanism of action and therapeutic efficacy in clinical settings.
Anticancer Therapeutics
With ongoing research into its anticancer effects, this compound could be optimized for use in cancer therapy. Investigating its effects on specific cancer cell lines and understanding its mechanism could pave the way for new treatment options.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds:
- In a study focusing on benzoxazinone derivatives, compounds were synthesized and screened for antimicrobial and anti-inflammatory activities. The results indicated significant activity against various pathogens and inflammation models .
- Another investigation into quinazolinone derivatives revealed their potential as anticancer agents, demonstrating effectiveness in inhibiting cancer cell proliferation .
Data Tables
Here is a summary table encapsulating key findings from related studies:
| Compound Class | Activity Type | Notable Findings |
|---|---|---|
| Benzoxazinones | Antimicrobial | Significant activity against Gram-positive bacteria |
| Quinazolinones | Anticancer | Induced apoptosis in breast cancer cell lines |
| Pyrido-Diazocins | Anti-inflammatory | Reduced cytokine levels in animal models |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzylidene Moieties
- Structure: (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine.
- Key Differences: Replaces the benzofuran core with a thiazolo-pyrimidine system. Lacks the methanopyrido-diazocin scaffold.
- Physicochemical Data :
- Structure: (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine.
- Key Differences: Substitutes the methoxy group with a cyano group, altering electronic properties. Exhibits lower melting point (213–215°C) due to reduced symmetry .
Fused Heterocyclic Systems
- Structure: Pyrimido[2,1-b]quinazoline.
- Key Similarities :
- Contains fused bicyclic systems (pyrimidine + quinazoline).
- Features a carbonyl group (3-oxo) akin to the benzofuran-3-one in the target compound.
- Structure: 3-(4-Methoxybenzoyl)-pyrano[4,3-b]pyran.
- Key Differences: Replaces the benzofuran with a pyrano-pyran core. Includes a 4-methoxybenzoyl group instead of a benzylidene substituent.
- Synthesis: Formed via aminomethyl-propenone intermediates, differing from the target compound’s likely aldol-like condensation pathway .
Functional Group and Bioactivity Parallels
Diethyl 8-Cyanoimidazo[1,2-a]pyridine Derivatives ():
- Key Similarities: Contain cyano and ester groups, which may mimic the electron-withdrawing effects of the target’s 3-oxo and methoxy groups.
- Key Similarities :
Comparative Data Table
Q & A
Basic: What are the key synthetic steps and optimal reaction conditions for preparing (Z)-3-...-one?
The synthesis typically involves a multi-step approach:
- Condensation : Reacting a benzofuran-derived aldehyde (e.g., 4-methoxybenzaldehyde) with a hydrazine or amine precursor under acidic catalysis (e.g., acetic acid) to form the benzylidene intermediate. This step requires precise stoichiometry and temperature control (50–80°C) to avoid side reactions .
- Cyclization : Sodium hypochlorite or iodine-mediated oxidative cyclization in ethanol or DMF to form the fused heterocyclic core. Reaction times (3–24 hours) and oxidant equivalents must be optimized to maximize yield .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures to isolate the product. Purity is confirmed via TLC and NMR .
Basic: Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy :
- 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–3.9 ppm). Residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) are used for referencing .
- 13C NMR : Identifies carbonyl carbons (δ 165–185 ppm) and quaternary carbons in the fused ring system .
- FTIR : Confirms functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹, O–H stretch at 3200–3600 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., ESI+ mode with <2 ppm mass error) .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
- Cross-Validation : Compare NMR data with analogous compounds (e.g., benzofuran derivatives in ) to confirm unexpected shifts. For example, downfield aromatic proton shifts may indicate electron-withdrawing substituents .
- Solvent Effects : Re-run NMR in alternative deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess hydrogen bonding or aggregation artifacts .
- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., oxidation intermediates) that may skew integration values in NMR .
Advanced: What computational approaches are used to predict the compound’s reactivity and stereochemical outcomes?
- DFT Calculations : Model transition states for cyclization steps (e.g., Gibbs free energy barriers for Z/E isomerization) using Gaussian or ORCA software. Basis sets like B3LYP/6-31G(d) are common .
- Molecular Docking : Predict binding interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the benzofuran hydroxyl group and steric fit of the methanopyrido core .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., benzylidene configuration) by growing single crystals in slow-evaporation setups (e.g., ethanol/water) .
Advanced: How can reaction mechanisms for unexpected byproducts be analyzed?
- TLC Monitoring : Track reaction progress at 15-minute intervals to identify intermediates. Use iodine staining for non-UV-active species .
- Isolation of Byproducts : Employ preparative HPLC (C18 column, acetonitrile/water gradients) to separate minor components. Characterize via HRMS and 2D NMR (e.g., NOESY for spatial proximity) .
- Mechanistic Probes : Conduct deuterium-labeling experiments (e.g., D2O exchange) to trace proton transfer steps in acid-catalyzed condensations .
Advanced: How to optimize reaction yields for large-scale synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2, BF3·OEt2) for cyclization steps. achieved 91% yield using acetic acid catalysis .
- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents for solubility and reaction rate. Ethanol is preferred for its balance of cost and efficiency .
- Scale-Up Adjustments : Increase stirring rate and use jacketed reactors to maintain consistent temperature (>100 mL scale). highlights purity challenges at higher scales, necessitating gradient elution in chromatography .
Basic: What are the stability considerations for this compound under laboratory conditions?
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzylidene group .
- Moisture Control : Use desiccants (silica gel) during storage, as the hydroxybenzofuran moiety is prone to hydrolysis .
- pH Stability : Avoid strong acids/bases (pH <3 or >10) to prevent ring-opening of the dihydrobenzofuran core .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxy with halogens or alkyl groups) and compare bioactivity using assays like enzyme inhibition (IC50) or cell viability (MTT) .
- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., 6-hydroxy group) via alanine scanning or site-directed mutagenesis in target proteins .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link logP, polar surface area, and activity data from analogs in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
